Formylchromone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

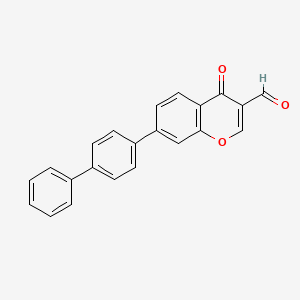

C22H14O3 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

4-oxo-7-(4-phenylphenyl)chromene-3-carbaldehyde |

InChI |

InChI=1S/C22H14O3/c23-13-19-14-25-21-12-18(10-11-20(21)22(19)24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |

InChI Key |

LWZMEMOPULJQIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=CO4)C=O |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Utility of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde in Medicinal Chemistry: Synonyms, Synthesis, and Synthetic Applications

Executive Summary & Nomenclature

4-Oxo-4H-1-benzopyran-3-carboxaldehyde is a highly versatile, privileged scaffold in organic synthesis and drug discovery. Because of its complex IUPAC nomenclature, it is more commonly referred to in literature and commercial catalogs by its synonyms: 3-formylchromone , chromone-3-carboxaldehyde , and 4-oxochromene-3-carbaldehyde [1]. This molecule features a benzopyran core integrated with an

Structural Causality & Chemical Reactivity

The synthetic value of 3-formylchromone stems directly from its unique electronic distribution. The molecule possesses three distinct electrophilic centers, each offering a specific pathway for functionalization [2]:

-

The Aldehyde Carbon (C-3 Formyl Group): Highly susceptible to nucleophilic attack, this site readily undergoes Knoevenagel condensations with active methylene compounds and forms Schiff bases with primary amines.

-

The C-2 Position of the Pyrone Ring: The electron-withdrawing nature of both the C-3 formyl and C-4 carbonyl groups renders the C-2 carbon highly electrophilic. It acts as an excellent Michael acceptor. Attack by bifunctional nucleophiles (e.g., hydrazines) often leads to the opening of the pyrone ring, followed by recyclization to form new fused heterocyclic systems.

-

The C-4 Carbonyl Group: While generally less reactive than the C-2 and formyl carbons due to conjugation, it can participate in specific condensation and cyclization reactions under forcing conditions.

Reactivity map of 3-formylchromone highlighting its three electrophilic centers and resulting pathways.

Self-Validating Synthesis Protocol: Vilsmeier-Haack Formylation

The most reliable and atom-economical method for synthesizing 3-formylchromone is the Vilsmeier-Haack reaction using 2'-hydroxyacetophenone as the starting material. This protocol is a self-validating system: the intermediate formation is visually confirmed by a distinct color and viscosity change, and the final product precipitates cleanly upon pH neutralization.

Step-by-Step Methodology

Reagents:

-

2'-Hydroxyacetophenone (1.0 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Phosphorus oxychloride (

) (1.1 to 2.5 eq)

Procedure:

-

Vilsmeier Reagent Formation: Cool DMF in a round-bottom flask to 0 °C using an ice-water bath. Slowly add

dropwise with vigorous stirring.-

Causality: The reaction between DMF and

is highly exothermic. Maintaining the temperature below 10 °C prevents the thermal decomposition of the highly reactive chloroiminium ion (Vilsmeier reagent).

-

-

Substrate Addition: Dissolve 2'-hydroxyacetophenone in a minimal amount of DMF and add it dropwise to the cooled Vilsmeier reagent.

-

Cyclization and Formylation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

-

Causality: The extended stirring allows for the initial attack of the enol form of the acetophenone on the Vilsmeier reagent, followed by a second formylation and subsequent intramolecular cyclization to form the chromone core. The mixture will turn into a thick, colored mass, validating the progression of the reaction.

-

-

Quenching and Neutralization: Pour the reaction mixture onto crushed ice with vigorous stirring. Slowly add a saturated sodium bicarbonate (

) solution until the pH reaches approximately 7.-

Causality: Pouring on ice hydrolyzes the iminium intermediates to the final aldehyde. Neutralizing the acidic byproducts (HCl and phosphoric acids) decreases the solubility of the organic product, forcing 3-formylchromone to precipitate as a solid.

-

-

Isolation: Collect the precipitated solid via vacuum filtration, wash thoroughly with cold distilled water, and purify by recrystallization from ethanol to yield pure 3-formylchromone (>80% yield).

Step-by-step workflow for the Vilsmeier-Haack synthesis of 3-formylchromone.

Applications in Drug Discovery

The 3-formylchromone scaffold is heavily utilized in medicinal chemistry to develop targeted therapeutics [3].

-

Monoamine Oxidase B (MAO-B) Inhibitors: Condensation of 3-formylchromone with phenylacetic acids yields 3-styrylchromones. These derivatives have shown exceptional promise as selective, reversible MAO-B inhibitors, which are critical targets for neurodegenerative diseases like Parkinson's and Alzheimer's [4].

-

Anticancer Agents: The ring-opening and recyclization of 3-formylchromone with nitrogen nucleophiles (e.g., hydrazines or amidrazones) produce pyrazole and pyrimidine derivatives. These compounds exhibit potent cytotoxic activity against various cancer cell lines (e.g., MCF-7, HepG-2) by acting as kinase inhibitors and apoptosis inducers [3].

-

Antimicrobial and Antifungal Agents: Knoevenagel condensation products, such as chromone-3-carbonitriles (derived from reaction with malononitrile), have demonstrated significant antifungal activity by inhibiting hypha formation and biofilm development in Candida species [2].

Quantitative Data: Synthetic Derivatives and Yields

The table below summarizes the typical reaction conditions, reagents, and yields for generating key bioactive derivatives from 3-formylchromone, illustrating its synthetic efficiency.

| Reaction Type | Reagents / Nucleophile | Catalyst & Conditions | Typical Yield (%) | Primary Biological Application |

| Knoevenagel Condensation | Malononitrile | Piperidine, Acetic Acid, Reflux (20 min) | 61–92 | Antifungal / Antibiofilm |

| Knoevenagel Condensation | Barbituric Acid | Pyridine, Reflux (10 min) | ~94 | Anticancer / Cytotoxic |

| Schiff Base Formation | Primary Amines / Anilines | Ethanol, Reflux (1–4 h) | 85–90 | Antimicrobial / Metal Ligands |

| Ring-Opening/Recyclization | Hydrazines | Ethanol, Reflux (2–6 h) | 75–85 | Anticancer (Pyrazoles) |

| Perkin-Type Condensation | Phenylacetic Acids | Base (e.g., KOtBu), Microwave or Heat | 70–85 | MAO-B Inhibitors (Styrylchromones) |

(Data synthesized from established synthetic protocols for 3-formylchromone derivatization [2],[4]).

References

-

Title: 3-Formylchromone | C10H6O3 | CID 87112 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products Source: Molecules (MDPI) URL: [Link]

-

Title: Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review Source: Pharmaceutical Chemistry Journal (Springer) URL: [Link]

-

Title: A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 Source: Pharmaceuticals (MDPI) URL: [Link]

Harnessing the Electrophilic Triad: A Technical Guide to 3-Formylchromone Reactivity in Heterocyclic Synthesis

Executive Summary

For researchers and drug development professionals, the chromone core represents a privileged scaffold with profound pharmacological potential, exhibiting anti-inflammatory, antimicrobial, and antitumor activities[1]. At the forefront of chromone functionalization is 3-formylchromone (3-FC) , a highly reactive, versatile building block. This whitepaper provides an in-depth mechanistic analysis of 3-FC's unique "electrophilic triad" and delivers field-proven, self-validating protocols for leveraging its reactivity to synthesize complex fused and pendant heterocycles.

Mapping the Electrophilic Triad

The synthetic utility of 3-FC stems from its cross-conjugated, electron-deficient framework. As an application scientist, understanding the distinct electronic character of its three electrophilic centers is critical for predicting regioselectivity and designing rational syntheses[2].

-

C-3 Formyl Carbon (Primary Condensation Site): This is the hardest electrophilic center and the site of lowest lowest unoccupied molecular orbital (LUMO) energy. It is highly susceptible to attack by both carbon nucleophiles (active methylenes) and primary nitrogen nucleophiles, typically undergoing Knoevenagel condensations or Schiff base formations[3].

-

C-2 Carbon (Michael Acceptor): Functioning as an

-unsaturated ketone system, the C-2 position is a softer electrophilic center. Nucleophilic attack here disrupts the -

C-4 Carbonyl (Secondary Electrophile): While cross-conjugation renders the C-4 carbonyl the least reactive of the triad, it can participate in late-stage cyclizations when reacting with bis-nucleophiles[1].

Map of 3-formylchromone's electrophilic triad and primary reactive pathways.

Mechanistic Pathways & Causality

Carbon Nucleophiles: Knoevenagel Condensation

When 3-FC is exposed to active methylene compounds (e.g., malonic acid, barbituric acid, cyanoacetic acid) in the presence of a mild base like pyridine, the reaction is highly regioselective for the C-3 formyl group[2].

Causality: The high acidity of the active methylene protons facilitates rapid enolate formation. The enolate selectively attacks the unhindered, highly electrophilic formyl carbon. Subsequent dehydration yields stable 3-vinylchromones or E-

Nitrogen Nucleophiles: Ring Opening and Recyclization (RORC)

The reaction of 3-FC with bifunctional nitrogen nucleophiles, such as hydrazine hydrate, represents a masterclass in thermodynamic control[4]. Causality: The reaction initiates with a fast, reversible condensation at the C-3 formyl group to yield a hydrazone intermediate. However, the proximity of the secondary nucleophilic nitrogen to the C-2 position facilitates an intramolecular Michael-type addition. This attack breaks the C2-O bond, relieving the slight anti-aromatic strain of the pyrone transition state. The resulting phenoxide intermediate rapidly recyclizes to form a highly stable, aromatic pyrazole derivative[4].

Mechanism of γ-pyrone ring opening and recyclization (RORC) via hydrazine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the physical chemistry of the reaction provides real-time feedback to the operator.

Protocol A: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction

This method utilizes the Vilsmeier reagent to achieve double formylation and cyclization of o-hydroxyacetophenones[3].

-

Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C under an inert atmosphere. Dropwise, add Phosphorus oxychloride (POCl

) (2.5 eq).-

Causality: DMF and POCl

react to form the chloromethyleneiminium ion (Vilsmeier reagent). The exothermic nature requires strict temperature control to prevent reagent degradation.

-

-

Substrate Addition: Slowly add substituted 2-hydroxyacetophenone (1.0 eq) dissolved in minimal DMF. Stir at room temperature for 30 minutes, then heat to 60 °C for 4 hours.

-

Self-Validating Quench: Pour the deep red/brown reaction mixture onto crushed ice with vigorous stirring.

-

Validation Logic: The ice water hydrolyzes the iminium intermediate to the target aldehyde. Because 3-FC is highly hydrophobic, the successful formation of the product is immediately validated by the precipitation of a pale yellow/white solid. If the solution remains clear, cyclization has failed.

-

-

Isolation: Filter the precipitate, wash with cold water to remove residual acid, and recrystallize from ethanol.

Protocol B: Microwave-Assisted Knoevenagel Condensation

Microwave irradiation drastically reduces reaction times for active methylene condensations from hours to minutes[2].

-

Mixture Setup: In a microwave-safe vessel, combine 3-FC (1.0 eq) and barbituric acid (1.0 eq) in glacial acetic acid (or water, depending on the desired Knoevenagel vs. Michael adduct)[2].

-

Irradiation: Irradiate at 300W for 4–10 minutes.

-

Causality: Microwave dielectric heating causes rapid, localized superheating of the polar solvent, driving the dehydration step of the Knoevenagel condensation exponentially faster than conventional thermal convection[2].

-

-

Self-Validating Workup: Allow the vessel to cool to room temperature. The target pyrimidine-chromone conjugate will spontaneously crystallize out of the acetic acid matrix due to its rigid, planar structure and reduced solubility.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active 3-FC spot (Rf ~0.6) confirms quantitative conversion.

Step-by-step workflow for microwave-assisted Knoevenagel condensation.

Quantitative Data Summary

The following table summarizes the expected reactivity profiles, target sites, and typical yields when functionalizing the 3-FC scaffold based on current literature standards.

| Nucleophile / Reagent | Target Electrophilic Center | Reaction Type | Product Scaffold | Typical Yield (%) | Ref. |

| Malonic Acid | C-3 Formyl | Knoevenagel Condensation | E- | 70–85% | [2] |

| Barbituric Acid | C-3 Formyl | Knoevenagel Condensation | Pyrimidine-chromone conjugates | ~94% | [2] |

| Hydrazine Hydrate | C-3 Formyl | Condensation + RORC | Pyrazole derivatives | 80–95% | [4] |

| o-Phenylenediamine | C-3 Formyl | Condensation + RORC | Benzodiazepines / Diazepines | 65–80% | [5] |

| Metal Ions (Ni | C-4 Carbonyl / C-3 | Chelation | Octahedral Metal Complexes | 60–75% | [1] |

References

- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condens

- 3-Formylchromones as diverse building blocks in heterocycles synthesis, European Journal of Chemistry,

- Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles, Taylor & Francis,

- Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones, Thieme Connect,

- Ni II and Co II binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies, RSC Publishing,

Sources

- 1. Ni II and Co II binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03475A [pubs.rsc.org]

- 2. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products [mdpi.com]

- 3. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

A Senior Application Scientist's Guide to 3-Formylchromone and Chromone-3-Carboxylic Acid Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the chromone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1][2] Among the vast landscape of chromone derivatives, 3-formylchromone and its direct descendant, chromone-3-carboxylic acid, stand out as exceptionally versatile starting points for the synthesis of novel therapeutics. This guide provides an in-depth technical analysis of these two key intermediates, offering field-proven insights into their synthesis, reactivity, and strategic application in drug discovery.

The Strategic Importance of the C-3 Position

The C-3 position of the chromone ring is a critical locus for synthetic modification. The introduction of a formyl (-CHO) or a carboxylic acid (-COOH) group at this position not only influences the electronic properties of the entire scaffold but, more importantly, provides a reactive handle for a diverse range of chemical transformations. The choice between initiating a synthetic campaign with 3-formylchromone versus chromone-3-carboxylic acid is a crucial strategic decision, dictated by the desired final functionalities and the intended therapeutic target.

Synthesis of the Core Scaffolds: A Tale of Two Reactions

The journey into the world of C-3 substituted chromones typically begins with the same precursor: a 2'-hydroxyacetophenone. The divergent synthetic pathways to 3-formylchromone and chromone-3-carboxylic acid are elegantly straightforward, relying on well-established and scalable reactions.

The Vilsmeier-Haack Reaction: Gateway to 3-Formylchromones

The Vilsmeier-Haack reaction is the cornerstone for the synthesis of 3-formylchromones.[2][3] This formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[4][5] In the case of 2'-hydroxyacetophenones, the reaction proceeds via the formation of an electrophilic iminium species that reacts with the enolate of the acetophenone, leading to cyclization and formylation to yield the 3-formylchromone.[1][6]

Caption: Synthesis of 3-Formylchromone via the Vilsmeier-Haack Reaction.

Experimental Protocol: Synthesis of 3-Formyl-6-methylchromone [1]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and an ice-water bath, cool 6.0 mL of dimethylformamide (DMF).

-

Addition of Starting Material: To the cooled DMF, add 1.50 g (0.01 mol) of 2'-hydroxy-5'-methylacetophenone with vigorous stirring.

-

Vilsmeier Reagent Formation and Reaction: Slowly add 2.3 mL (0.025 mol) of phosphorus oxychloride (POCl₃) dropwise to the mixture, ensuring the temperature is maintained. A thick, pink-colored mass will form.

-

Overnight Reaction: Allow the reaction mixture to stand at room temperature overnight.

-

Workup: Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid precipitate of 3-formyl-6-methylchromone will form.

-

Isolation and Purification: Collect the solid by filtration and recrystallize from ethanol to yield the purified product.

The Pinnick Oxidation: From Aldehyde to Carboxylic Acid

The conversion of the highly useful 3-formylchromone to chromone-3-carboxylic acid is most efficiently achieved through the Pinnick oxidation.[7][8] This method is favored due to its mild conditions and high tolerance for various functional groups. The reaction employs sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions.[8][9] The active oxidant is chlorous acid (HClO₂), which is generated in situ under acidic conditions.[9][10]

Caption: Pinnick Oxidation of 3-Formylchromone to Chromone-3-carboxylic Acid.

Experimental Protocol: Synthesis of Chromone-3-carboxylic acid [7]

-

Reaction Setup: Dissolve 3-formylchromone in a suitable solvent such as a mixture of dichloromethane (DCM) and water.

-

Addition of Reagents: Add sodium chlorite (NaClO₂) and a chlorine scavenger like sulfamic acid to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, separate the organic layer.

-

Isolation and Purification: Dry the organic phase over sodium sulfate, concentrate under reduced pressure, and recrystallize the solid from a methanol-water mixture to obtain pure chromone-3-carboxylic acid.

A Comparative Analysis of Reactivity and Synthetic Utility

The aldehyde and carboxylic acid functionalities at the C-3 position offer distinct yet complementary reactivity profiles, making them invaluable tools in the medicinal chemist's arsenal.

3-Formylchromone: A Hub of Nucleophilic Addition and Condensation

The electrophilic aldehyde group of 3-formylchromone is a prime target for a wide range of nucleophiles.[11][12] This reactivity allows for the construction of a vast library of derivatives through reactions such as:

-

Knoevenagel Condensation: This reaction, involving active methylene compounds, is a powerful tool for C-C bond formation, leading to α,β-unsaturated systems.[13][14][15] These products can then be further elaborated into more complex heterocyclic systems.

-

Wittig Reaction: The Wittig reaction provides a route to various vinyl-substituted chromones.

-

Reductive Amination: This reaction allows for the introduction of diverse amine functionalities.

-

Addition of Organometallic Reagents: Grignard and organolithium reagents can be used to introduce a variety of alkyl and aryl substituents.

Furthermore, the electron-withdrawing nature of the formyl group activates the C-2 position of the chromone ring, making it susceptible to Michael addition by nucleophiles.[16][17] This dual reactivity allows for the one-pot synthesis of complex fused heterocyclic systems.

Caption: Key Reaction Pathways of 3-Formylchromone.

Chromone-3-carboxylic Acid: A Precursor for Amides, Esters, and More

Chromone-3-carboxylic acid serves as a robust starting material for the synthesis of a variety of derivatives, primarily through transformations of the carboxyl group.[18][19] Key reactions include:

-

Amide Formation: Coupling with a diverse range of amines, often facilitated by activating agents like thionyl chloride or carbodiimides, yields chromone-3-carboxamides.[6][7] This is a particularly fruitful avenue for generating libraries of compounds for biological screening.

-

Esterification: Reaction with alcohols under acidic conditions produces the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 3-hydroxymethylchromone.

The strategic advantage of using chromone-3-carboxylic acid lies in the directness of synthesizing amides and esters, which are common functionalities in many drug molecules.

Biological Activities and Structure-Activity Relationship (SAR) Insights

Both 3-formylchromone and chromone-3-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the potential of 3-formylchromone and its derivatives as anticancer agents.[20][21][22] The presence of the α,β-unsaturated aldehyde system in 3-formylchromone makes it a potential Michael acceptor, which can react with nucleophilic residues in biological macromolecules, contributing to its cytotoxic effects.[16]

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Formylchromone | 6-fluoro-3-formylchromone | HL-60 | ~13 | [23] |

| 3-Formylchromone | 6-chloro-3-formylchromone | HL-60 | ~13 | [23] |

| Chromone Derivative | Epiremisporine E | A549 (Lung) | 43.82 ± 6.33 | [20] |

| Chromone Derivative | Epiremisporine B | A549 (Lung) | 32.29 ± 4.83 | [20] |

| Chromene Derivative | Crolibulin™ (EPC2407) | Various Solid Tumors | In Clinical Trials | [24] |

| Chromene Derivative | Compound 91 | HepG-2 | 2.41 | [24] |

| Chromene Derivative | Compound 92 | HepG-2 | 2.59 | [24] |

| Chromene Derivative | Compound 93 | HepG-2 | 2.53 | [24] |

| Chromene Derivative | Compound 154i | Caco-2 (Colorectal) | 37 mg/mL | [24] |

Note: This table presents a selection of reported IC₅₀ values and is not exhaustive.

Anti-inflammatory Activity

Chromone-3-carboxamides, derived from chromone-3-carboxylic acid, have shown significant anti-inflammatory potential.[6][25][26] The amide functionality appears to be a key pharmacophore for this activity.

| Compound Class | Derivative | Assay | EC₅₀/IC₅₀ (µM) | Reference |

| Chromone Amide | Compound 5-9 | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | 5.33 ± 0.57 | [25][26] |

| Chromone-Sulfonamide | Compound 4i | PGE₂ Inhibition | 28.83 ± 0.06 | [23] |

| Chromone-Sulfonamide | Compound 4i | NO Inhibition | 36.95 ± 3.9 | [23] |

Note: This table presents a selection of reported EC₅₀/IC₅₀ values and is not exhaustive.

Conclusion: A Strategic Choice for Drug Discovery

The choice between 3-formylchromone and chromone-3-carboxylic acid as a starting material is a critical decision in the strategic planning of a drug discovery program.

-

Choose 3-Formylchromone when: The synthetic route involves the construction of complex heterocyclic systems through condensation reactions or when the α,β-unsaturated aldehyde moiety is a desired pharmacophoric feature. Its versatility in undergoing a wide range of C-C and C-N bond-forming reactions makes it an ideal starting point for generating diverse chemical libraries.

-

Choose Chromone-3-carboxylic Acid when: The primary goal is the synthesis of amide or ester derivatives. This is a more direct and efficient route to these common drug functionalities, often leading to higher yields and simpler purification procedures.

Ultimately, both 3-formylchromone and chromone-3-carboxylic acid are powerful and versatile building blocks in medicinal chemistry. A thorough understanding of their synthesis, reactivity, and biological potential, as outlined in this guide, will empower researchers to make informed decisions and accelerate the discovery of novel chromone-based therapeutics.

References

-

Benny, A. T., Arikkatt, S. D., Vazhappilly, C. G., Kannadasan, S., Thomas, R., Leelabaiamma, M. S. N., Radhakrishnan, E. K., & Shanmugam, P. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 22(7), 1030–1063. [Link]

-

Keri, R. S., Budagumpi, S., Pai, R. K., & Balakrishna, R. G. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 78, 340-374. [Link]

-

Silva, C. F. M., Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery, 13(9), 795–798. [Link]

-

Al-Ostath, A., Ghattas, M. A., & Bardaweel, S. K. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(52), 31213-31221. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐this compound via Vilsmeier‐Haack reaction. Retrieved from [Link]

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]

-

Khan, I., Zaib, S., & Batool, S. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Pharmaceuticals, 16(9), 1290. [Link]

-

A. K. M. Maidul Islam, Md. Asaduzzaman, Md. Chanmiya Sheikh, Md. Korban Ali, & Md. Tozammel Hoque. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 41(2). [Link]

-

Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of chromone-sulfonamide derivatives as COXs/iNOS dual-target inhibitors. Retrieved from [Link]

-

Li, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & Medicinal Chemistry Letters, 96, 129539. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). shows the IC 50 values of the studied chromones against TA3 and.... Retrieved from [Link]

-

Mohsin, N. A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. ResearchGate. [Link]

-

PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

-

Li, Y., et al. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. [Link]

-

Mkrtchyan, S., & Iaroshenko, V. O. (2020). Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. The Journal of Organic Chemistry, 85(11), 7152–7174. [Link]

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]

-

Al-Ostath, A., Ghattas, M. A., & Bardaweel, S. K. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. ePrints Soton. [Link]

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. [Link]

-

PSIBERG. (2023, November 30). Knoevenagel Condensation: Mechanism, Variations & Applications. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

-

Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

YouTube. (2025, September 29). Pinnick Oxidation. [Link]

-

Ibrahim, M. A. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]

-

ResearchGate. (n.d.). Solid-supported synthetic equivalents of 3-formylchromone and chromone. Retrieved from [Link]

-

Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]

-

Scribd. (2025, May 15). FINAL Vilsmeier Hacck Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Kim, S. H., et al. (2011). Synthesis of chromone carboxamide derivatives with antioxidative and calpain inhibitory properties. European Journal of Medicinal Chemistry, 46(5), 1721-1728. [Link]

-

Haider, S., et al. (2010). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 45(9), 4012-4019. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

-

Rao, V. R., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 12345. [Link]

-

Bheemanapalli, R., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(19), 6293. [Link]

-

Sciforum. (1997, August 11). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. [Link]

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. (PDF) Chromones as a privileged scaffold in drug discovery: A review [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. One moment, please... [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 9. psiberg.com [psiberg.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. psiberg.com [psiberg.com]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 25. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

3-Formylchromone: The "Chemical Chameleon" in Medicinal Chemistry

Topic: 3-Formylchromone as a Pharmacophore in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Formylchromone (3-FC) is a privileged scaffold in medicinal chemistry, distinguished by its unique "chemical chameleon" character. Unlike static pharmacophores, 3-FC possesses three distinct electrophilic centers—the aldehyde carbon, the C-2 position, and the C-4 carbonyl—allowing it to react with diverse nucleophiles to generate complex heterocyclic systems. This guide provides a technical deep-dive into the synthesis, reactivity, and pharmacological applications of 3-FC, supported by quantitative data and validated experimental protocols. It serves as a blueprint for leveraging this scaffold in the development of novel anticancer, antimicrobial, and enzyme-inhibitory agents.

Chemical Architecture & Synthesis[1]

The Vilsmeier-Haack Protocol

The most robust method for synthesizing 3-formylchromone is the Vilsmeier-Haack reaction applied to 2-hydroxyacetophenones.[1] This reaction is thermodynamically driven by the formation of the chromone ring system.

Mechanism of Action

The reaction proceeds through the formation of a Vilsmeier reagent (chloromethyliminium salt) from DMF and POCl₃.[2] This electrophile attacks the acetyl group of the 2-hydroxyacetophenone. Subsequent cyclization involves the phenolic hydroxyl group, followed by hydrolysis to yield the aldehyde.

Figure 1: Mechanistic pathway of the Vilsmeier-Haack synthesis of 3-formylchromone.

Experimental Protocol: Synthesis of 3-Formyl-6-methylchromone

Objective: To synthesize 3-formyl-6-methylchromone from 2'-hydroxy-5'-methylacetophenone.

Reagents:

-

2'-Hydroxy-5'-methylacetophenone (10 mmol)

-

DMF (Dimethylformamide, dry, 30 mL)

-

POCl₃ (Phosphorus oxychloride, 30 mmol)

Procedure:

-

Preparation of Vilsmeier Reagent: In a round-bottom flask equipped with a drying tube, cool DMF (30 mL) to 0°C in an ice bath. Add POCl₃ (30 mmol) dropwise with stirring. A white/yellowish solid (Vilsmeier reagent) may precipitate. Stir for 15 minutes.

-

Addition of Substrate: Dissolve 2'-hydroxy-5'-methylacetophenone (10 mmol) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. Allow to stand for 2 hours to ensure complete hydrolysis.

-

Isolation: Filter the resulting precipitate. Wash with cold water (3 x 50 mL) to remove acidic residues.

-

Purification: Recrystallize from ethanol or acetone to yield pale yellow needles.

-

Typical Yield: 75-85%

-

Melting Point: 173-175°C

-

The "Chemical Chameleon": Reactivity Profile

3-FC is termed a "chemical chameleon" because its reactivity shifts based on the nucleophile and conditions.

Figure 2: The reactivity map of 3-formylchromone, illustrating its three electrophilic centers and resulting heterocycles.

Pharmacological Spectrum & SAR

Anticancer Activity: Tubulin Inhibition

Derivatives of 3-FC, particularly those substituted at the 6-position (e.g., Cl, F, CH₃), exhibit potent cytotoxicity.

-

Mechanism: These compounds bind to the colchicine-binding site of tubulin, inhibiting polymerization.[3] This leads to G2/M phase arrest and subsequent mitotic catastrophe (non-apoptotic cell death).[4]

-

SAR Insight: Electron-withdrawing groups (EWG) at C-6 enhance cytotoxicity by increasing the electrophilicity of the Michael acceptor system, facilitating covalent interactions with cysteine residues in the tubulin binding pocket.

Antimicrobial Activity: Schiff Bases

Condensation of 3-FC with primary amines (hydrazides, anilines) yields Schiff bases with broad-spectrum antimicrobial activity.

-

Mechanism: These ligands often chelate transition metals (Cu²⁺, Co²⁺), facilitating DNA cleavage or inhibiting bacterial DNA gyrase.

-

Key Motif: The azomethine (-CH=N-) linkage is critical for bioactivity.

Quantitative Data Summary

The following table summarizes key biological data for 3-FC derivatives.

| Compound Class | Derivative | Target / Cell Line | Activity (IC₅₀ / MIC) | Reference |

| Anticancer | 6-Chloro-3-formylchromone | HL-60 (Leukemia) | IC₅₀: 2.14 µM | [1] |

| Anticancer | OAT-449 (Derivative) | Tubulin Polymerization | IC₅₀: ~30 nM | [2] |

| Enzyme Inhibitor | 6,8-Dichloro-3-formylchromone | H. pylori Urease | Potent Inhibition | [3] |

| Antimicrobial | 3-FC Schiff Base (w/ 5-aminopyrazole) | S. epidermidis | MIC: 7.81 µg/mL | [4] |

| Enzyme Inhibitor | 6-Isopropyl-3-formylchromone | Insulin Degrading Enzyme | Binding Energy: -8.5 kcal/mol | [5] |

Advanced Experimental Protocol: Synthesis of a Bioactive Schiff Base

Objective: To synthesize a 3-formylchromone-isoniazid hydrazone (potential antimycobacterial agent).

Reagents:

-

3-Formylchromone (1.0 mmol)

-

Isoniazid (1.0 mmol)

-

Ethanol (Absolute, 15 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: Dissolve 3-formylchromone (174 mg, 1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Addition: Add Isoniazid (137 mg, 1.0 mmol) dissolved in 5 mL ethanol to the reaction mixture.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 3-4 hours. Monitor the disappearance of the aldehyde spot on TLC.

-

Precipitation: Upon cooling to room temperature, a solid precipitate will form. If not, cool in an ice bath.

-

Filtration: Filter the solid and wash with cold ethanol (5 mL) followed by diethyl ether (5 mL).

-

Characterization:

-

IR: Look for disappearance of aldehyde C=O (~1690 cm⁻¹) and appearance of C=N (~1610-1620 cm⁻¹).

-

¹H NMR: The azomethine proton (-CH=N-) typically appears as a singlet around δ 8.4-8.8 ppm.[5]

-

Future Outlook

The 3-formylchromone scaffold remains underutilized in clinical phases despite its high hit rate in screening. Future development should focus on:

-

Scaffold Hopping: Replacing the pyrone oxygen with nitrogen (quinolones) or sulfur to modulate lipophilicity and metabolic stability.

-

ADME Optimization: Many 3-FC derivatives have low aqueous solubility. Formulation strategies (nanoparticles, co-crystals) or polar substitutions (e.g., solubilizing side chains at C-6 or C-7) are required to improve bioavailability.

References

-

Cytotoxicity of 3-formylchromone derivatives: Science.gov Topics: Cytotoxicity IC50 Values. Available at: [Link]

-

Tubulin Inhibition Mechanism: MDPI: A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types. Available at: [Link]

-

H. pylori and Urease Inhibition: PubMed: Biological activity of 3-formylchromones and related compounds. Available at: [Link]

-

Antimicrobial Schiff Bases: MDPI: A Review on the Antimicrobial Activity of Schiff Bases. Available at: [Link]

-

In Silico/Enzyme Inhibition: ResearchGate: Utility of 3-Formylchromone in the Synthesis of Polyfunctional Nitrogenous Hybrids. Available at: [Link]

-

General Review: MDPI: Reactions of 3-Formylchromone with Active Methylene Compounds. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes [mdpi.com]

3-Formylchromone: A Strategic Scaffold for Heterocyclic Synthesis and Drug Discovery

[1]

Executive Summary

3-Formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic architecture—characterized by a push-pull system involving an electron-rich benzopyrone ring and multiple electrophilic centers (C2, C4-carbonyl, and the C3-formyl group)—makes it a chemical chameleon.[1]

For the drug development professional, this molecule represents a high-value starting material (HVSM) capable of divergent synthesis. It allows for the rapid generation of molecular complexity, particularly in accessing nitrogen-containing heterocycles like pyrazoles, pyrimidines, and benzothiazepines, which are ubiquitous in FDA-approved therapeutics.[1]

Chemical Profile and Physical Data[2][3]

The following data consolidates physical properties critical for experimental design and handling.

| Property | Data | Notes |

| CAS Number | 17422-74-1 | |

| IUPAC Name | 4-oxo-4H-chromene-3-carbaldehyde | |

| Molecular Formula | C₁₀H₆O₃ | |

| Molecular Weight | 174.15 g/mol | |

| Melting Point | 151–153 °C | High crystallinity indicates stability.[1][2][3][4] |

| Appearance | Yellow to orange crystalline powder | Color intensity varies with purity. |

| Solubility | DMSO, DMF, CH₂Cl₂, Hot Ethanol | Poorly soluble in water; hydrolytically unstable in strong base. |

| Reactivity Class | 1,3-Dielectrophile | Susceptible to Michael addition at C2.[1] |

Synthetic Architecture: The Vilsmeier-Haack Route[1][7]

The industrial and laboratory standard for synthesizing 3-formylchromone is the Vilsmeier-Haack formylation of 2'-hydroxyacetophenone. This pathway is preferred over the Kostanecki-Robinson reaction due to milder conditions and higher regioselectivity.[1]

Mechanistic Insight

The reaction proceeds via the in situ generation of a chloromethyleniminium salt (Vilsmeier reagent). The critical step is not the initial formylation, but the subsequent cyclization where the phenolic oxygen attacks the electrophilic intermediate, closing the pyrone ring.

Visualization: Vilsmeier-Haack Mechanism

The following diagram outlines the transformation flow, highlighting the critical cyclization step.

Figure 1: The Vilsmeier-Haack pathway for 3-formylchromone synthesis, emphasizing the cascade from formylation to cyclization.[1]

Reactivity Landscape: The "Chemical Chameleon"

The utility of 3-formylchromone lies in its C2-C3-CHO pharmacophore.[1] It possesses three distinct electrophilic sites, but the C2 position is chemically "soft" and highly susceptible to nucleophilic attack (Michael addition), often triggering ring-opening and recyclization (RORC) sequences.

Divergent Synthesis Capabilities

-

1,2-Binucleophiles (Hydrazines): Attack C2 and the aldehyde to form Pyrazoles .

-

1,3-Binucleophiles (Guanidine/Urea): Form Pyrimidines .[1]

-

Active Methylenes: Undergo Knoevenagel condensation to form Chalcone analogues .

Visualization: The Derivative Tree

This decision tree aids synthetic planning based on the desired heterocycle.

Figure 2: Divergent synthesis pathways from 3-formylchromone. RORC = Ring Opening Ring Closing.[1]

Experimental Protocol: Synthesis of Pyrazole Derivatives

Objective: To synthesize 3-(2-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde via the reaction of 3-formylchromone with hydrazine hydrate. This protocol demonstrates the "Ring-Switching" phenomenon.[1]

Self-Validating Protocol Design

-

Why Ethanol? It solubilizes the reagents but precipitates the polar pyrazole product, driving the equilibrium forward (Le Chatelier’s principle).

-

Why Acid Catalyst? While the reaction proceeds without it, a catalytic amount of HCl or acetic acid accelerates the dehydration step.

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylchromone (1.74 g, 10 mmol) in absolute ethanol (20 mL) . Ensure complete dissolution; mild heating (40°C) may be required.

-

Addition: Add Hydrazine hydrate (80%, 15 mmol) dropwise over 5 minutes. Observation: The solution will likely change color (yellow to orange/red) indicating imine formation.

-

Reaction: Reflux the mixture at 78°C for 2–4 hours . Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). The starting material spot (Rf ~0.6) should disappear.

-

Workup: Cool the reaction mixture to room temperature, then place in an ice bath. A solid precipitate should form.[5]

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine. Recrystallize from ethanol/DMF if necessary.

-

Yield Expectation: 75–85%.

Safety Note: Hydrazine is toxic and a potential carcinogen. All operations must be performed in a fume hood.

Therapeutic Utility and Applications

Medicinal Chemistry Targets

3-Formylchromone derivatives are not random screening hits; they are rationally designed to target specific biological pathways:

-

Enzyme Inhibition:

-

Tyrosine Phosphatase 1B (PTP1B): Chromone derivatives act as competitive inhibitors, relevant for Diabetes Type II management.

-

Monoamine Oxidase (MAO): C3-substituted chromones show selectivity for MAO-B, a target for Alzheimer's and Parkinson's disease.[1]

-

-

Antimicrobial Agents:

-

Schiff bases derived from 3-formylchromone (via reaction with anilines) disrupt bacterial cell walls and have shown efficacy against MRSA strains in vitro.[1]

-

-

Fluorescent Probes:

-

Due to the conjugated π-system, certain derivatives exhibit "Turn-On" fluorescence upon binding to metal ions (e.g., Al³⁺, Zn²⁺), serving as chemosensors in biological imaging.[1]

-

References

-

Vilsmeier-Haack Synthesis Mechanism

-

Reactivity and RORC Mechanism

-

Medicinal Applications (Enzyme Inhibition)

- Khan, I., et al. (2011). Synthesis and biological evaluation of 3-formylchromone derivatives as potential cholinesterase inhibitors. Bioorganic & Medicinal Chemistry.

-

Physical & Safety Data

Sources

- 1. CAS 17422-74-1: 3-Formylchromone | CymitQuimica [cymitquimica.com]

- 2. 3-Formylchromone 97 17422-74-1 [sigmaaldrich.com]

- 3. 色酮-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CHROMONE-3-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. scite.ai [scite.ai]

- 11. fishersci.com [fishersci.com]

history and discovery of Vilsmeier-Haack chromone synthesis

Executive Summary

The transformation of 2-hydroxyacetophenones into 3-formylchromones (chromone-3-carboxaldehydes) via the Vilsmeier-Haack reaction represents a cornerstone in heterocyclic chemistry. While Anton Vilsmeier and Albrecht Haack established the formylation reagent in 1927, it was Akira Nohara and colleagues in the 1970s who standardized its application for constructing the benzopyran-4-one scaffold. This reaction is unique: it is not merely a formylation but a one-pot cyclization-functionalization cascade that constructs the pyrone ring while simultaneously installing a reactive aldehyde at the C3 position.

This guide dissects the history, the "double-formylation" mechanism, and the field-proven protocols required to master this synthesis in a drug discovery context.

Historical Genesis: From Reagent to Ring Construction

The evolution of this synthesis tracks the progression of organic chemistry from simple functional group interconversion to complex heterocycle construction.

The Timeline of Discovery

-

1927 (The Reagent): Anton Vilsmeier and Albrecht Haack report the use of

and -

1950s-60s (The Gap): The reagent was primarily used to add formyl groups to existing rings (e.g., indole, pyrrole).

-

1973-1974 (The Breakthrough): Akira Nohara , T. Umetani, and Y. Sanno (Takeda Chemical Industries) published the definitive method for converting 2-hydroxyacetophenones directly to 3-formylchromones using excess Vilsmeier reagent [2]. This bypassed difficult multi-step routes (like the Kostanecki-Robinson reaction followed by oxidation).

Visualization: The Historical Trajectory

Figure 1: The evolution of Vilsmeier-Haack chemistry from a simple formylation tool to a heterocycle-generating powerhouse.

Mechanistic Deep Dive: The "Double Formylation"

The Nohara synthesis is mechanistically distinct from standard arene formylation. It involves the consumption of two equivalents of the Vilsmeier reagent to effect cyclization.

The Pathway[4][6][8][9][10]

-

Reagent Formation: DMF reacts with

to form the electrophilic chloromethyliminium salt (Vilsmeier reagent).[1][2] -

Activation: The reagent attacks the acetyl group of the 2-hydroxyacetophenone (specifically the enolizable

-methyl). -

Cyclization: A second equivalent of the reagent likely facilitates the closure of the pyran ring involving the phenol oxygen.

-

Hydrolysis: The resulting iminium species is hydrolyzed upon aqueous workup to yield the aldehyde.[3]

Critical Insight: Unlike standard Friedel-Crafts acylations, the phenol -OH is not protected; its nucleophilicity is essential for the ring closure.

Visualization: Reaction Mechanism

Figure 2: The mechanistic cascade from acetophenone to chromone. Note the requirement for the ortho-hydroxy group for cyclization.

Strategic Protocol: The Nohara Method[5]

This protocol is optimized for reproducibility and scalability. It assumes a standard substrate (e.g., 2-hydroxyacetophenone).

Reagents & Stoichiometry

| Component | Equivalents | Role |

| 2-Hydroxyacetophenone | 1.0 | Substrate |

| DMF (Anhydrous) | 5.0 - 10.0 | Solvent & Reagent Source |

| Phosphorus Oxychloride ( | 3.0 - 5.0 | Activating Agent |

Step-by-Step Procedure

-

Preparation (0°C):

-

Charge a dry round-bottom flask with anhydrous DMF under an inert atmosphere (

or Ar). -

Cool to 0°C in an ice bath.

-

Add

dropwise with vigorous stirring. Caution: Exothermic. -

Checkpoint: Allow the complex to form for 15–30 minutes. The solution may turn slightly yellow/orange.

-

-

Addition (0°C

RT):-

Dissolve the 2-hydroxyacetophenone in a minimum amount of DMF.[4]

-

Add this solution dropwise to the Vilsmeier complex at 0°C.

-

Remove the ice bath and stir at Room Temperature (RT) for 30 minutes.

-

-

Cyclization (Thermal Phase):

-

Heat the reaction mixture to 50–60°C .

-

Stir for 2–6 hours.

-

Monitoring: Use TLC (Hexane:Ethyl Acetate 7:3). The starting material (ketone) should disappear, and a new, often fluorescent spot (aldehyde) will appear.

-

-

Quenching & Isolation:

-

Cool the mixture to RT.

-

Pour the reaction mass slowly into crushed ice with vigorous stirring. Safety: Violent hydrolysis of excess

. -

Stir for 1–2 hours to ensure complete hydrolysis of the iminium salt to the aldehyde.

-

Filtration: In most cases, the product precipitates as a solid. Filter, wash with water, and dry.

-

Purification: Recrystallize from Ethanol or DMF/Water.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Increase temperature to 70°C; ensure anhydrous DMF is used. |

| Dimer Formation | Substrate Concentration | Dilute the reaction; high concentration favors intermolecular aldol-type side reactions. |

| Sticky/Oily Product | Incomplete Hydrolysis | Increase stirring time in ice water; adjust pH to ~5-6 with Sodium Acetate if needed. |

Scope and Structural Diversity[12]

The reaction is robust but sensitive to electronic effects on the aromatic ring.

-

Electron Donating Groups (EDGs): Substituents like

, -

Electron Withdrawing Groups (EWGs): Strong EWGs (

, -

Heterocyclic Variants: The method extends to khellin analogs and other furochromones, demonstrating utility in complex natural product synthesis [4].

Pharmaceutical Applications

3-Formylchromone is a "privileged structure" in medicinal chemistry. It serves as a versatile handle for divergent synthesis.[5]

Key Transformations (SAR Generation)

-

Schiff Bases: Reaction with amines/hydrazines yields azomethines with antibacterial/antifungal profiles.

-

Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) yields conjugated systems often tested as dyes or intercalating agents.

-

Oxidation: Conversion to Chromone-3-carboxylic acids (anti-allergy scaffolds similar to Cromolyn).

Visualization: Divergent Synthesis

Figure 3: The 3-formylchromone scaffold as a divergence point for library generation in drug discovery.

References

-

Vilsmeier, A. and Haack, A. (1927).[3][2] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.

-

Nohara, A., Umetani, T. and Sanno, Y. (1973).[6] "A facile synthesis of chromone-3-carboxaldehyde and 3-hydroxymethylchromone." Tetrahedron Letters, 14(22), 1995–1998.

-

Harnisch, H. (1972). "Chromazol-Verbindungen."[4][7] Justus Liebigs Annalen der Chemie, 765(1), 8–14. (Precursor work on related chromazol systems).

- Goel, A. and Ram, V.J. (2009). "Natural and synthetic 2H-chromen-2-ones and their analogues as privileged scaffolds in drug discovery." Bioorganic & Medicinal Chemistry, 17, 2376-2390. (Review of pharmacological relevance).

Sources

- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. sciforum.net [sciforum.net]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [agris.fao.org]

3-Formylchromone: Structural Dynamics, Photophysical Properties, and Advanced Applications in Fluorescent Probes

Executive Summary

In the landscape of organic fluorophores, 3-formylchromone (3-FC) has emerged as a privileged structural motif. Characterized by a rigid benzopyranone core and a highly reactive electrophilic formyl group at the C-3 position, 3-FC serves as a versatile building block for the synthesis of Schiff bases, hydrazones, and hetero-Diels-Alder adducts. This technical guide explores the causality behind the photophysical tuning of 3-FC derivatives, details the mechanistic principles of their application as "Turn-On" fluorescent sensors, and provides self-validating experimental protocols for their synthesis and deployment in live-cell imaging.

Photophysical Foundations & Fluorescence Tuning

The intrinsic fluorescence of the native chromone core is often limited by non-radiative decay pathways. However, strategic functionalization of the 3-formyl group and substitutions on the aryl ring drastically alter its photophysical properties.

The Role of Electron-Donating Groups (EDGs) and Solvent Polarity

The introduction of EDGs at the 6-position of the chromone ring induces a strong "push-pull" electronic effect, red-shifting the emission maxima and significantly enhancing the quantum yield (

Crucially, these derivatives exhibit pronounced solvatochromism. In non-polar solvents like dichloromethane (

Quantitative Photophysical Data

The following table summarizes the causal relationship between structural modifications, solvent environments, and resulting photophysical properties.

Table 1: Photophysical Properties and Permeability of 3-FC Derivatives

| Compound Class | Modification / Substituent | Solvent | Quantum Yield ( | Emission Max (nm) | Key Mechanistic Observation |

| Enol Ethers | Various Aryl Substitutions | 2–20% | Variable | Baseline fluorescence; limited biological utility due to low quantum efficiency. | |

| Sulfonamido-chromones | EDG at 6-position | 33–73% | 479–529 | Strong blue-green emission driven by enhanced intramolecular charge transfer. | |

| Compound 7e | High Lipophilicity (clog P = 4.5) | 70% | ~500 | Excellent yield, but fails in biological assays due to poor membrane permeability. | |

| Compound 7e | High Lipophilicity (clog P = 4.5) | 8% | ~500 | Severe solvent polarity quenching via non-radiative decay pathways. | |

| Compound 7k | Optimized Lipophilicity (clog P ~3.8) | Aqueous / Cell | High | Green | Readily penetrates cell membranes; intense intracellular signal. |

Mechanisms of 3-FC Based Fluorescent Probes

The utility of 3-FC in chemical sensing relies heavily on two photophysical phenomena: Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) .

When 3-FC is condensed with amines to form Schiff bases, the resulting enol-imine tautomerization often quenches baseline fluorescence. However, upon coordinating with a target analyte (such as a metal ion or a reactive chemical warfare agent), the structural rigidity of the complex blocks the ESIPT pathway and amplifies the ICT pathway. This transition from a non-radiative to a radiative state produces a high-contrast "Turn-On" signal.

Caption: Logical flow of fluorescence "Turn-On" mechanisms (ESIPT/ICT) upon analyte binding.

Advanced Applications in Sensing

-

Metal Ion Detection: A novel 3-FC derived Schiff-base ligand, HCFH, acts as a highly selective 2

2, demonstrating a massive 171-fold enhancement in fluorescence intensity at 502 nm upon coordination[2]. -

Chemical Warfare Agent (CWA) Simulants: By coupling 3-formylchromone with 2-(4-aminophenyl)benzoxazole, researchers developed the TSB probe. This chromo-fluorogenic sensor specifically detects 3, a lethal sarin gas simulant, via an in situ nucleophilic substitution that triggers the ICT mechanism[3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to confirm the causality of experimental choices.

Protocol 1: Microwave-Assisted Green Synthesis of Rhodamine-Chromone Probes

Traditional reflux methods for synthesizing rhodamine-chromone imines risk degrading the sensitive formyl group over long heating hours. Utilizing microwave irradiation provides thermodynamic control, drastically reducing reaction times while adhering to green chemistry principles.

-

Preparation: In a microwave-safe vessel, combine Rhodamine 6G hydrazide (100 mg, 0.219 mmol) and a substituted 3-formylchromone (e.g., 3-Formyl-6-methylchromone, 22 mg, 0.0439 mmol) in 2 mL of absolute ethanol.

-

Irradiation: Seal the vessel and subject it to 4[4]. Causality Check: The localized superheating accelerates the condensation reaction, pushing the equilibrium toward the Schiff base without solvent evaporation.

-

Isolation: Filter the resulting reaction mixture and wash the precipitate three times with cold ethanol to remove unreacted starting materials.

-

Validation: Dry the solid product. A successful synthesis will yield 81%–89% of the target probe[4]. Confirm the structure via HRMS (e.g., m/z calcd for M+1: 633.2263) and

-NMR to ensure the disappearance of the aldehyde proton peak (~10 ppm).

Protocol 2: Live-Cell Imaging Workflow

A critical failure point in live-cell imaging is the lipophilicity of the probe. Probes with a calculated partition coefficient (clog P) > 4.0 often aggregate in the extracellular matrix or lipid bilayer. Probes must be optimized to a clog P of ~2.7–3.8 to ensure permeability[1].

Caption: Step-by-step workflow for live-cell imaging using optimized 3-formylchromone probes.

-

Cell Seeding & Cytotoxicity Check: Seed A375 cells in a glass-bottom confocal dish. Validation: Perform a parallel MTT assay to confirm that the working concentration of the probe does not induce apoptosis, which would alter cellular morphology.

-

Incubation: Introduce the optimized 3-FC probe (e.g., Compound 5g) at a concentration of 1[1]. Incubate for 30–60 minutes at 37°C in a 5%

atmosphere. -

Washing: Wash the cells gently with 1X PBS three times. Validation: Image the final wash buffer under the microscope; it must show zero fluorescence, ensuring that subsequent signals are strictly intracellular.

-

Imaging: Excite the cells using a confocal laser scanning microscope at ~358 nm. Record the intense green fluorescence emitted from the intracellular space, confirming successful membrane penetration and target binding[1].

References

-

The Synthesis of a New Class of Highly Fluorescent Chromones via an Inverse-Demand Hetero-Diels–Alder Reaction. ACS Publications.[Link]

-

A highly selective chromo-fluorogenic probe for specific detection of sarin gas simulant diethylchlorophosphate in liquid and vapor phases. Sensors & Diagnostics (RSC Publishing).[Link]

-

Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. SCIRP.[Link]

-

A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor: Synthesis and Spectroscopic Properties. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A highly selective chromo-fluorogenic probe for specific detection of sarin gas simulant diethylchlorophosphate in liquid and vapor phases - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00169A [pubs.rsc.org]

- 4. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Vilsmeier-Haack Synthesis of 3-Formylchromone from 2-Hydroxyacetophenone

Executive Summary

3-Formylchromone (4-oxo-4H-chromene-3-carbaldehyde) is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery.[1] Its unique structure, featuring a reactive aldehyde group on the chromone scaffold, makes it an exceptionally versatile precursor for synthesizing a diverse array of more complex, biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1][2] This application note provides an in-depth technical guide for the robust and high-yield synthesis of 3-formylchromone from 2-hydroxyacetophenone via the Vilsmeier-Haack reaction.[3][4] We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, offer troubleshooting insights, and discuss the broad applications of this valuable synthetic intermediate.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] In this specific application, it facilitates both the formylation and cyclization of 2-hydroxyacetophenone in a one-pot procedure to construct the 3-formylchromone scaffold.

2.1. Formation of the Vilsmeier Reagent

The reaction commences with the formation of the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][6] This is generated in situ from the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The oxygen atom of DMF acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination of a chloride ion and rearrangement yields the reactive Vilsmeier reagent.[6]

2.2. Electrophilic Attack and Cyclization

The 2-hydroxyacetophenone substrate, under the reaction conditions, is believed to react via its enolate form. The electron-rich double bond of the enolate attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate then undergoes an intramolecular cyclization, where the phenoxide oxygen attacks the acetyl carbonyl carbon. This is followed by dehydration and subsequent hydrolysis of the iminium salt during aqueous work-up to yield the final product, 3-formylchromone.[7]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 3-formylchromone.

Detailed Experimental Protocol

This protocol is a reliable and reproducible method for the laboratory-scale synthesis of 3-formylchromone.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Amount |

| 2-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 1.0 | 1.36 g (10 mmol) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~6.0 | 4.4 mL |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 2.5 | 2.3 mL (25 mmol) |

| Crushed Ice / Ice-cold Water | H₂O | 18.02 | - | As needed |

| Sat. Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | - | As needed |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | As needed |

3.2. Step-by-Step Procedure

-

Vilsmeier Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N,N-dimethylformamide (4.4 mL). Cool the flask in an ice-water bath to 0 °C.

-

Addition of POCl₃: Slowly add phosphorus oxychloride (2.3 mL, 2.5 eq.) dropwise to the cooled DMF with vigorous stirring over 15-20 minutes.[3] Causality: This slow, dropwise addition is crucial to control the exothermic reaction and maintain the temperature below 10 °C, preventing potential side reactions and decomposition of the Vilsmeier reagent.[3]

-

Reagent Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[3]

-

Addition of Substrate: Dissolve 2-hydroxyacetophenone (1.36 g, 1.0 eq.) in a minimal amount of DMF (~2 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours (or overnight).[3][8] A thick, often pink or reddish-colored mass may form.[7][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up - Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing a substantial amount of crushed ice (~100-150 g) with vigorous stirring.[3][9] Causality: This step hydrolyzes the intermediate iminium salt to the aldehyde and quenches any unreacted POCl₃. The vigorous stirring and slow addition prevent localized heating.

-

Neutralization and Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.[3][9] The product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude 3-formylchromone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[3][8]

Diagram: Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-formylchromone.

Product Characterization Data

The identity and purity of the synthesized 3-formylchromone should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₆O₃[10] |

| Molecular Weight | 174.15 g/mol [10] |

| Appearance | Crystalline solid |

| Melting Point | ~173 °C (for 6-methyl derivative)[7] |

| ¹H NMR (CDCl₃) | δ ~10.4 (s, 1H, -CHO), 8.8 (s, 1H, H-2), 8.3-7.5 (m, 4H, Ar-H) |

| ¹³C NMR | δ ~188 (-CHO), 176 (C=O, C-4), 160 (C-2), aromatic carbons[11] |

| IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~1690 (-CHO C=O), ~1650 (pyrone C=O)[8][12] |

| Mass Spec (EI-MS) | m/z 174 (M⁺)[10] |

Note: Exact spectral values may vary slightly based on solvent and instrument.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Impure starting material. 2. Incomplete formation of Vilsmeier reagent (temperature too high). 3. Insufficient reaction time. | 1. Ensure high purity of 2-hydroxyacetophenone.[9] 2. Strictly maintain the temperature below 10°C during POCl₃ addition. 3. Monitor the reaction by TLC to confirm consumption of starting material before work-up.[9] |

| Multiple Spots on TLC / Impure Product | 1. Side reactions due to excessive temperature. 2. Incomplete hydrolysis during work-up. | 1. Maintain strict temperature control throughout the reagent preparation and addition steps. 2. Ensure the reaction mixture is poured slowly into vigorously stirred ice water and that neutralization is complete.[9] Re-purify via column chromatography if necessary. |

| Oily Product Instead of Solid | 1. Presence of unreacted starting materials or byproducts. 2. Insufficient washing during filtration. | 1. Improve purification by performing column chromatography on silica gel. 2. Ensure the filtered solid is washed thoroughly with ample cold water to remove soluble impurities. |

Applications in Research and Development

3-Formylchromone is not merely a synthetic target but a versatile synthon for creating libraries of novel heterocyclic compounds.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of compounds targeting cancer and inflammatory diseases.[1] The formyl group is readily converted into other functionalities, allowing for extensive structure-activity relationship (SAR) studies.

-

Heterocyclic Synthesis: The aldehyde group can react with a wide range of nucleophiles, enabling the construction of fused heterocyclic systems like pyrazoles, quinolines, and pyrimidines.[13][14]

-

Fluorescent Probes and Materials Science: The chromone core possesses inherent photochemical properties, making 3-formylchromone and its derivatives useful in the development of fluorescent materials and probes for biological imaging.[1]

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent moisture from degrading the reagents.

-

The quenching step is highly exothermic and releases HCl gas. Ensure it is performed slowly in a fume hood with vigorous stirring.

Conclusion

The Vilsmeier-Haack synthesis of 3-formylchromone from 2-hydroxyacetophenone is an efficient and reliable method for producing this valuable intermediate. By understanding the reaction mechanism and adhering to the detailed protocol, researchers can consistently obtain high yields of the desired product. The versatility of 3-formylchromone ensures its continued importance as a foundational building block in the design and synthesis of novel compounds for drug discovery and materials science.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Methylchromone.

- Chem-Impex. (n.d.). 3-Formylchromone.

- BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.

- Scite.ai. (n.d.). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study.

- BenchChem. (n.d.). Synthesis of 3-Formyl-6-methylchromone: A Detailed Protocol for Researchers.

- Nandgaonkar, et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.

-

National Center for Biotechnology Information. (n.d.). 3-Formylchromone. PubChem Compound Database. Retrieved from [Link]

-

Lacova, M., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Formylchromone. Retrieved from [Link]

- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

- BenchChem. (n.d.). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.

-

Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Formylchromone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 3-Formylchromone as a Versatile Synthon in Heterocyclic Chemistry. Retrieved from [Link]

- Ahmed, O., et al. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the product. RSC Publishing - The Royal Society of Chemistry.

- Gohar, A. A., et al. (2010).

- Reddit. (2021, March 8).

- Kostakis, I. K., & Pouli, N. (2005).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciforum.net [sciforum.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Formylchromone | C10H6O3 | CID 87112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

one-pot synthesis of heterocyclic compounds using 3-formylchromone

Application Note: High-Efficiency One-Pot Synthesis of Heterocyclic Scaffolds Using 3-Formylchromone

Executive Summary

3-Formylchromone (3-FC) is a privileged electrophilic building block in diversity-oriented synthesis (DOS). Its unique "chameleon-like" reactivity—possessing three distinct electrophilic centers (C2, C4, and the aldehyde CHO)—allows it to undergo complex cascade reactions, specifically Ring-Opening/Ring-Closing (RORC) sequences. This guide provides validated protocols for synthesizing fused heterocyclic systems, specifically chromeno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines , which are critical scaffolds in kinase inhibition and anti-inflammatory drug discovery.

The Reactivity Matrix: Why 3-Formylchromone?